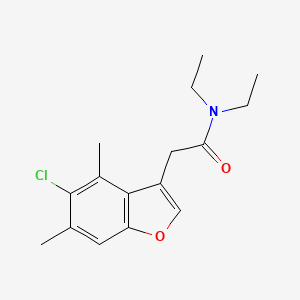![molecular formula C20H18BrNO4S2 B4982077 (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine](/img/structure/B4982077.png)
(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine, also known as BPSMA, is an organic compound that has been widely used in scientific research. It is a sulfonamide-based compound that contains a bromine atom and two phenylsulfonyl groups. BPSMA has gained attention due to its potential applications in medicinal chemistry, particularly in the development of new drugs targeting cancer and other diseases.
Wirkmechanismus
The exact mechanism of action of (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine is not yet fully understood. However, it is believed to act as a prodrug that is activated by hydrolysis in the body. The resulting active compound is thought to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of certain bacteria and fungi. However, further studies are needed to fully understand the biochemical and physiological effects of (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine in lab experiments is its ease of synthesis and availability. It can be synthesized using relatively simple and inexpensive reactions. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine in scientific research. One potential application is in the development of new drugs targeting cancer and other diseases. (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine can serve as a scaffold for the synthesis of new compounds with improved efficacy and selectivity. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine. This could lead to the development of new drugs targeting specific proteins and enzymes involved in cancer cell growth and proliferation.
Synthesemethoden
(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine can be synthesized through a multi-step reaction process. The first step involves the reaction between 3-bromophenylboronic acid and (phenylsulfonyl)methylamine to form the intermediate compound, (3-bromophenyl)[(phenylsulfonyl)methyl]amine. This intermediate is then reacted with a second equivalent of (phenylsulfonyl)methylamine to form the final product, (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine.
Wissenschaftliche Forschungsanwendungen
(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has shown potential as a scaffold for the development of new drugs targeting cancer and other diseases. (3-bromophenyl)bis[(phenylsulfonyl)methyl]amine has been used as a building block for the synthesis of various compounds, including sulfonamides, benzimidazoles, and pyrimidines, that have exhibited promising anticancer activity.
Eigenschaften
IUPAC Name |
N,N-bis(benzenesulfonylmethyl)-3-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4S2/c21-17-8-7-9-18(14-17)22(15-27(23,24)19-10-3-1-4-11-19)16-28(25,26)20-12-5-2-6-13-20/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDFEVWXDCYWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CN(CS(=O)(=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyrazinecarboxamide](/img/structure/B4982008.png)
![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4982035.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B4982037.png)

![N~3~-acetyl-N~1~-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide](/img/structure/B4982046.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B4982047.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxo-1-phenylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4982054.png)
![N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide](/img/structure/B4982070.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine](/img/structure/B4982079.png)
![{5-hydroxy-6-methyl-4-[(2-naphthylimino)methyl]-3-pyridinyl}methyl dihydrogen phosphate](/img/structure/B4982085.png)